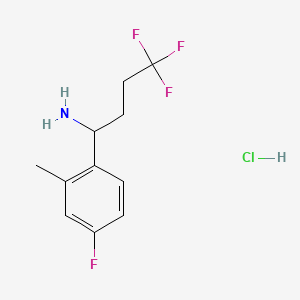
N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a bromine atom attached to the benzene ring and an aminoethyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 4-bromoaniline, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron, zinc, or catalytic hydrogenation.
Alkylation: The resulting 4-bromoaniline is then alkylated with 2-chloroethylamine hydrochloride under basic conditions to introduce the aminoethyl group.
Methylation: Finally, the compound is methylated using methyl iodide or dimethyl sulfate to obtain this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or sodium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted anilines or other derivatives
Scientific Research Applications
N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the bromine atom and the aminoethyl group allows it to form strong interactions with target molecules, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-methylaniline: Lacks the bromine and aminoethyl groups, making it less reactive.
4-bromoaniline: Lacks the aminoethyl and methyl groups, limiting its applications.
N-(2-aminoethyl)aniline: Lacks the bromine atom, affecting its chemical properties .
Uniqueness
N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride is unique due to the presence of both the bromine atom and the aminoethyl group. This combination enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to similar compounds. Its unique structure also contributes to its diverse applications in scientific research and industry .
Properties
Molecular Formula |
C9H14BrClN2 |
|---|---|
Molecular Weight |
265.58 g/mol |
IUPAC Name |
N'-(4-bromophenyl)-N'-methylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C9H13BrN2.ClH/c1-12(7-6-11)9-4-2-8(10)3-5-9;/h2-5H,6-7,11H2,1H3;1H |
InChI Key |
BWAXRIRALIJQGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)C1=CC=C(C=C1)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride](/img/structure/B13451033.png)





![Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13451060.png)
![(3S,4R,6R)-3-ethyl-6-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-2-methylheptan-4-ol](/img/structure/B13451072.png)
![3-Oxa-7-azatricyclo[3.3.1.0,1,5]nonane hydrochloride](/img/structure/B13451078.png)



